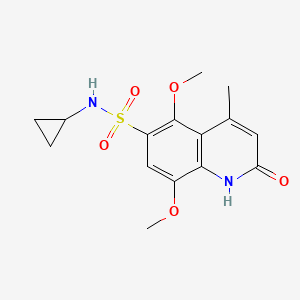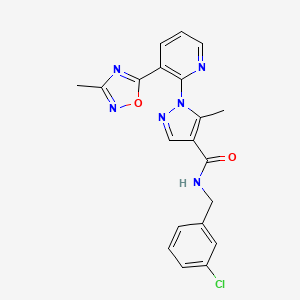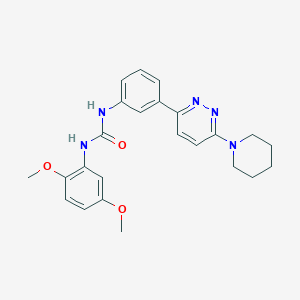![molecular formula C25H19NO2S B11194436 6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11194436.png)
6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This particular compound is notable for its unique structure, which includes an indeno-thiazepine core and an allyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indeno Core: The indeno core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Thiazepine Ring: The thiazepine ring is introduced through a condensation reaction involving a suitable amine and a sulfur-containing reagent.
Attachment of the Allyloxyphenyl Group: The allyloxyphenyl group is attached via an etherification reaction, using an appropriate allyl halide and phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its indeno-thiazepine core and the presence of an allyloxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H19NO2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
11-(2-prop-2-enoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C25H19NO2S/c1-2-15-28-20-13-7-5-11-18(20)25-22-23(16-9-3-4-10-17(16)24(22)27)26-19-12-6-8-14-21(19)29-25/h2-14,25-26H,1,15H2 |
InChI Key |
DCFIQZGWHBBCQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194353.png)

![5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11194363.png)
![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11194364.png)
![N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11194365.png)
![8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one](/img/structure/B11194375.png)
![1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194383.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11194392.png)
![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194397.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11194401.png)
![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
![[2-Hydroxy-3-(prop-2-EN-1-yloxy)propyl][(2-methoxyphenyl)methyl](3-methylbutyl)amine](/img/structure/B11194420.png)

